1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Trifluoromethylated compounds, such as trifluoromethylpyridines, are widely used in the pharmaceutical and agrochemical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, 1H, 13C, 11B, and 19F NMR spectroscopy can be used to analyze the structure of trifluoromethoxyphenylboronic acids .Chemical Reactions Analysis
The chemical reactions of trifluoromethylated compounds can vary widely depending on the specific compound and conditions. For example, some trifluoromethylpyridines are used in the protection of crops from pests .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of fluorine atoms. Fluorine is the most electronegative element in the periodic table, which can affect the compound’s metabolism, pharmacokinetics, and ability to permeate biological tissues .Scientific Research Applications
Photophysical Properties and Sensing Applications
Research has demonstrated the synthesis of novel heterocyclic compounds exhibiting bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These compounds show sensitivity to structural changes and microenvironment variations, suggesting potential applications as pH sensors and in biological research due to their reversible behavior between acid and alkaline pH values and low toxicity (Safronov et al., 2020). Another study highlighted the synthesis of fluorescent dyes with a rigid pyrazoolympicene backbone, showcasing their potential as sensors in strongly acidic environments due to significant emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).
Molecular Interactions and Structural Analysis
The synthesis of 1,2,4-triazole derivatives with a 2-fluorophenyl substituent has provided insights into long-range fluorine-proton coupling, contributing to the understanding of molecular structures and interactions. This research has implications for the design of compounds with specific magnetic resonance properties (Kane et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQMJWLWOIXXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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